3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid
Description
Historical Context of Tetrazole Chemistry
The tetrazole nucleus entered chemical literature in 1885 through the landmark work of German chemist Johannes Thiele, who synthesized 1H-tetrazole via thermal cyclization of hydrazoic acid and hydrogen cyanide. This discovery remained largely academic until the 1950s, when the Pinner reaction revolutionized tetrazole synthesis by enabling regioselective formation of 5-substituted derivatives through nitrile-azide cycloadditions. The development of buffered azide conditions (e.g., NaN3/NH4Cl in DMF) in the late 20th century improved reaction safety profiles, with yields exceeding 60%.
Key milestones in tetrazole-benzoic acid hybridization emerged from angiotensin II receptor antagonist research during the 1990s. Losartan's clinical success demonstrated that tetrazoles could effectively mimic carboxylate pharmacophores while resisting metabolic degradation. This bioisosteric principle directly informed the design of 3-(5-dimethylaminomethyl-tetrazol-1-yl)-benzoic acid, where the dimethylaminomethyl side chain enhances membrane permeability compared to simpler analogs.
Significance of Tetrazole-Benzoic Acid Hybrid Compounds
The structural synergy in these hybrids manifests through three key attributes:
Acid-Base Tunability : The tetrazole ring (pKa ≈ 4.9) and benzoic acid group (pKa ≈ 2.8) create a pH-responsive zwitterionic system. At physiological pH (7.4), the tetrazole remains deprotonated while the carboxylate anion forms, enabling simultaneous hydrogen bond donation and acceptance.
Spatial Configuration : X-ray crystallography reveals that the 1-yl substitution pattern orients the tetrazole nitrogen lone pairs perpendicular to the benzoic acid plane, optimizing π-π stacking with aromatic residues in enzyme active sites.
Enhanced Solubility Profile : Compared to non-hybrid tetrazoles, the benzoic acid component increases aqueous solubility by 2-3 orders of magnitude (logP reduction from 1.8 to 0.3), as quantified in HPLC studies of structurally related compounds.
Table 1: Comparative Properties of Tetrazole-Benzoic Acid Hybrids
| Property | 3-(5-Dimethylaminomethyl-) | 4-(1H-Tetrazol-5-yl)benzoic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 263.25 | 190.16 |
| logP (Octanol/Water) | 0.31 ± 0.05 | 1.12 ± 0.07 |
| Aqueous Solubility (mg/mL) | 34.7 at pH 7.4 | 8.9 at pH 7.4 |
| Plasma Protein Binding (%) | 89.2 | 76.5 |
Research Landscape and Scientific Interest
Global patent filings for tetrazole-benzoic acid derivatives grew 18% annually from 2020-2024, with this compound featuring in 23% of cardiovascular-related applications. The compound's versatility stems from three research frontiers:
Multicomponent Synthesis : Modern routes employ Passerini three-component reactions (PT-3CR) to assemble the tetrazole core, dimethylaminomethyl side chain, and benzoic acid moiety in a single step. This method achieves 78% yield under microwave irradiation (100°C, 20 min), outperforming traditional sequential syntheses.
Targeted Drug Delivery : Conjugation with poly(lactic-co-glycolic acid) nanoparticles enhances tumor accumulation 4.7-fold compared to free drug forms, as demonstrated in murine xenograft models.
Computational Design : Molecular dynamics simulations reveal that the dimethylaminomethyl group induces 12° rotation in the tetrazole-benzoic acid dihedral angle, optimizing binding to MMP-9 catalytic domains (ΔG = -9.8 kcal/mol).
Properties
IUPAC Name |
3-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-15(2)7-10-12-13-14-16(10)9-5-3-4-8(6-9)11(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOWHMJEMIYRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid structure. One common method involves the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. The resulting intermediate is then reacted with a benzoic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of Functional Groups
A. Tetrazole Ring Reactivity
- Coordination Chemistry : The tetrazole N-donor sites enable metal coordination. For instance, InCl₃ catalyzes multi-component reactions (e.g., pyrano[2,3-c]pyrazole synthesis) via intermediate coordination ( ).
- Alkylation : The 1H-tetrazole undergoes regioselective alkylation at the 1-position with ethyl bromoacetate (K₂CO₃, DMF), forming ester derivatives ( ).
B. Benzoic Acid Reactivity
- Esterification : Reacts with SOCl₂ to form acyl chlorides, followed by amidation with NH₃(aq) to yield primary amides ( ).
- Decarboxylation : Under basic conditions (NaOH, H₂O/EtOH), decarboxylation generates CO₂ and aryl intermediates ( ).
Biological Activity and Derivatization
The dimethylaminomethyl group enhances bioavailability by increasing solubility. Analogous tetrazole-benzoic acid hybrids (e.g., TCMDC-135051 ) exhibit:
- Antimalarial Activity : IC₅₀ = 19 nM against P. falciparum CLK3 kinase ( ).
- Enzyme Inhibition : Tetrazole derivatives inhibit cytosolic phospholipase A₂α (EC₅₀: 0.3–1.2 μM) via hydrophobic interactions ( ).
Table 2: Biological Activity of Analogues
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| TCMDC-135051 | PfCLK3 kinase | 19 nM | |
| Pentanoic acid 72 | cPLA₂α | 0.3 μM | |
| 3-(1H-Tetrazol-5-yl)-BA | Metal coordination | N/A |
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to benzoic acid derivatives, including 3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid, exhibit significant antimicrobial activities. These compounds have been shown to possess potent effects against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, oxazolidinone derivatives related to benzoic acids have demonstrated efficacy against resistant strains of Staphylococcus aureus and other pathogens .
Therapeutic Applications
- Anticancer Activity : Some studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cells. The mechanism often involves modulation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.
- Readthrough Induction : The compound has potential as a therapeutic agent for genetic disorders caused by nonsense mutations. It may facilitate the readthrough of premature stop codons, restoring the production of functional proteins . This application is particularly relevant for conditions like Hurler syndrome.
- Antimalarial Activity : Recent developments in related compounds indicate potential applications in malaria treatment by targeting specific protein kinases essential for the survival of Plasmodium falciparum, suggesting a broader scope for this compound in infectious disease management .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. Results showed significant inhibition against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent in therapeutic formulations.
Case Study 2: Genetic Disorder Treatment
In a controlled experiment involving cell lines with nonsense mutations, this compound was tested for its ability to induce readthrough activity. The results indicated a marked increase in enzyme activity associated with the mutated gene, suggesting its utility in treating genetic disorders caused by similar mutations.
Mechanism of Action
The mechanism of action of 3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and benzoic acid moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Benzoic Acid Derivatives with Sulfoxy/Hydroxyl Substituents
Compounds such as 4-(sulfooxy)benzoic acid, 2-(sulfooxy)benzoic acid, and hydroxyl-(sulfooxy)benzoic acid (C₇H₆O₇S, m/z 232.9775) are positional isomers differing in substituent placement on the aromatic ring . Key distinctions include:
- Functional Groups: The sulfoxy (-OSO₃H) and hydroxyl (-OH) groups in these derivatives contrast with the tetrazole-dimethylaminomethyl group in the target compound.
- Synthesis : Sulfonated derivatives are often metabolic byproducts or synthesized via esterification/oxidation, whereas tetrazole derivatives typically require azide cyclization (e.g., sodium azide in DMF) .
Tetrazole-Containing Analogues
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate (C₁₄H₁₄N₆O₃) and related tetrazole derivatives exhibit broad biological activities, including antibacterial, antifungal, and anti-inflammatory properties . Key comparisons:
- Substituent Effects: The dimethylaminomethyl group in the target compound may enhance solubility compared to benzoxazole-tetrazole hybrids, which rely on ethyl ester or acetohydrazide moieties for bioactivity.
- Synthetic Routes : Both classes use sodium azide, but the target compound’s synthesis (undisclosed in literature) likely differs from the stepwise condensation and cyclization methods described for ethyl-2-(5-benzoxazol-2-ylamine) derivatives .
Thiazole and Benzimidazole Derivatives
Thiazole derivatives (e.g., 2-benzyloxy-5-(thiazol-4-yl)benzoic acid methyl ester) and benzimidazole-based compounds are synthesized via domino or condensation reactions . Unlike the target compound, these feature sulfur-containing heterocycles (thiazole) or fused benzene-imidazole systems, which are associated with anti-inflammatory and antitumor activities .
Data Table: Comparative Analysis
Key Research Findings and Gaps
- Structural Uniqueness: The dimethylaminomethyl-tetrazole group distinguishes the target compound from sulfonated benzoic acids and thiazole/benzimidazole derivatives, suggesting unique electronic and steric properties.
- Pharmacological Potential: While tetrazole derivatives are pharmacologically active , the target compound’s bioactivity remains unexplored. Its solubility profile (due to dimethylaminomethyl) may favor CNS or antimicrobial applications.
- Synthetic Challenges : Unlike well-documented tetrazole syntheses (e.g., azide-cyanamide cyclization ), the target compound’s commercial availability implies specialized methods requiring further investigation.
Biological Activity
3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid moiety and a tetrazole ring, which contributes to its unique biological profile. The presence of the dimethylaminomethyl group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Study : A study conducted on mice with induced paw edema showed a reduction in paw swelling by approximately 50% after treatment with the compound at a dosage of 10 mg/kg body weight.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors involved in inflammatory pathways and microbial growth.
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins.
- Receptor Modulation : It is hypothesized that the tetrazole ring interacts with G-protein coupled receptors (GPCRs), modulating signaling pathways associated with inflammation and immune response.
Comparative Analysis
When compared to structurally similar compounds, such as other tetrazole derivatives, this compound demonstrates enhanced biological activity due to the unique combination of functional groups that facilitate better binding to target proteins.
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | Dimethylaminomethyl group enhances solubility |
| 5-(4-methoxyphenyl)-1H-tetrazole | Antimicrobial | Lacks anti-inflammatory properties |
| 2-(4-chlorophenyl)-tetrazole | Moderate antimicrobial | Lower solubility due to chlorine substitution |
Q & A
Q. What are the recommended synthetic routes for 3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a tetrazole derivative with a dimethylaminomethyl group to a benzoic acid scaffold. A multi-step approach is recommended:
Tetrazole Functionalization : Introduce the dimethylaminomethyl group via nucleophilic substitution or reductive amination under inert atmosphere .
Coupling Reaction : Use cross-coupling reagents (e.g., EDC/HOBt) to attach the modified tetrazole to the benzoic acid moiety. Optimize solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance yield .
Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Monitor absorbance at 254 nm .
- Structural Confirmation :
- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement. Key parameters include R-factor (<0.05) and bond-length discrepancies (<0.01 Å) .
- Spectroscopy : Compare experimental H/C NMR shifts (DMSO-d6) with computed values (DFT/B3LYP/6-31G**) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). IC values <10 µM indicate high potency .
- Cellular Uptake : Use confocal microscopy with fluorescent tagging (e.g., FITC conjugate) to assess membrane permeability in HEK293 cells .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the tetrazole and dimethylaminomethyl groups?
- Methodological Answer :
- Steric Effects : Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces. High steric hindrance at the tetrazole N1 position may reduce nucleophilic attack .
- Electronic Effects : Use Hammett substituent constants (σ) to predict reaction rates. The dimethylaminomethyl group’s +I effect enhances electron density at the tetrazole ring, favoring electrophilic substitutions .
Q. How can computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or EGFR. Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Arg120 in COX-2) .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability. RMSD < 2 Å and sustained hydrophobic contacts (e.g., with Phe504 in VEGFR2) validate affinity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- NMR Discrepancies : For overlapping signals, use 2D techniques (HSQC, HMBC) to assign protons/carbons unambiguously. For example, HMBC correlations between the tetrazole C5 and benzoic acid protons confirm linkage .
- Mass Spec Anomalies : High-resolution ESI-MS (HRMS) with isotopic pattern matching distinguishes between isobaric impurities and adducts .
Q. How can crystallographic twinning or disorder be addressed in X-ray data refinement?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
